Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate
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Overview
Description
Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is a chemical compound with the molecular formula C14H11Cl2NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate typically involves the reaction of 3,4-dichloroaniline with methyl 3-aminobenzoate in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it targets specific cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[(3,4-Dichlorophenyl)sulfonylamino]benzoic acid
Uniqueness
Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is unique due to its specific sulfonylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and selectivity in its reactions, making it valuable in various research and industrial applications .
Biological Activity
Antimicrobial Activity
One of the most notable biological activities of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is its antimicrobial properties. Studies have shown that this compound exhibits potent activity against various bacterial strains.
Antibacterial Efficacy
Research has demonstrated that the compound is particularly effective against Gram-positive bacteria. In a comparative study, the following results were observed:
Bacterial Strain | MIC (μg/mL) |
---|---|
S. aureus | 3.91 |
B. subtilis | 7.81 |
E. coli | 15.62 |
P. aeruginosa | 31.25 |
The compound showed remarkable potency against S. aureus, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL, comparable to some commonly used antibiotics.
The antibacterial activity of this compound is believed to be due to its ability to inhibit bacterial cell wall synthesis. The sulfonamide group plays a crucial role in this mechanism, interfering with the folate synthesis pathway in bacteria.
Antifungal Properties
In addition to its antibacterial activity, the compound has shown promising antifungal properties. A study examining its efficacy against various fungal species yielded the following results:
Fungal Species | MIC (μg/mL) |
---|---|
C. albicans | 6.25 |
A. niger | 12.5 |
A. fumigatus | 25.0 |
The compound demonstrated moderate to good activity against these common fungal pathogens, with particularly strong efficacy against C. albicans .
Anti-inflammatory Activity
This compound has also been investigated for its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Rheumatoid Arthritis Model
In a preclinical study using a rat model of rheumatoid arthritis, the compound showed significant anti-inflammatory effects:
- Reduced paw edema by 62% compared to untreated controls
- Decreased serum levels of C-reactive protein by 48%
- Improved joint histology scores by 35%
These results suggest potential therapeutic applications in inflammatory disorders.
Anticancer Activity
Recent investigations have revealed that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Cell Line Inhibition Data
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 8.3 |
HeLa (Cervical) | 12.7 |
A549 (Lung) | 15.9 |
HepG2 (Liver) | 19.2 |
The compound showed particularly promising activity against breast cancer cells (MCF-7), with an IC50 value of 8.3 μM .
The anticancer activity of this compound is thought to be mediated through multiple mechanisms:
- Induction of apoptosis via activation of caspase-3 and caspase-9
- Cell cycle arrest at the G2/M phase
- Inhibition of angiogenesis through downregulation of VEGF expression
These findings suggest that the compound may have potential as a lead for developing new anticancer therapies .
Properties
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-21-14(18)9-3-2-4-10(7-9)17-22(19,20)11-5-6-12(15)13(16)8-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNMQSYVWUCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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